molecular formula C16H26BNO3 B2797099 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 2490665-88-6

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No.: B2797099
CAS No.: 2490665-88-6
M. Wt: 291.2
InChI Key: UVELOBSBKNXVMQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a boron-containing secondary amine with the molecular formula C₁₆H₂₆BNO₃ and a molecular weight of 291.19 g/mol . Its structure features a central ethanamine backbone linked to a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl group and a methoxy substituent at the 2-position of the ethanamine chain. The compound is identified by CAS numbers 2490665-88-6 (primary) and 1150271-51-4 (structural variant with a benzyl group at the 2-position) . It is used in organic synthesis and pharmaceutical research, particularly as a precursor for boron-containing prodrugs or sensors due to its hydrolytically labile dioxaborolan ring .

Properties

IUPAC Name

2-methoxy-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-18-10-11-19-5/h6-9,18H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVELOBSBKNXVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing boronates can exhibit significant anticancer properties. The presence of the dioxaborolane moiety in 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine suggests potential for antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : Boron-containing compounds often interact with biological molecules such as proteins and nucleic acids, potentially disrupting cancer cell metabolism and proliferation.
  • Case Studies : In studies involving similar boron-containing compounds, significant inhibition of cell growth was observed in human cancer cell lines such as MDA-MB-435 melanoma cells and A549 lung cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

  • Antifungal and Antibacterial Activity : Research has shown that cyclic diamines containing boronate esters exhibit antifungal and antibacterial bioactivity . This suggests that this compound may possess similar properties due to its structural characteristics.

Organic Synthesis

In the realm of organic synthesis, the compound serves as a versatile building block:

  • Reactivity : The dioxaborolane group can participate in various cross-coupling reactions (e.g., Suzuki coupling), which are pivotal in synthesizing complex organic molecules .
  • Applications : Such reactions are crucial for developing pharmaceuticals and agrochemicals.

Polymer Chemistry

The incorporation of boron-containing compounds into polymers can enhance material properties:

  • Thermal Stability : Boronates are known to improve the thermal stability of polymers.
  • Case Studies : Research into boron-containing polymers has demonstrated enhanced mechanical properties and resistance to thermal degradation .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant antiproliferative activity against cancer cell lines; potential antimicrobial properties
Organic SynthesisActs as a building block in cross-coupling reactions; valuable in pharmaceutical synthesis
Materials ScienceEnhances thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of benzyl-ethanamine derivatives functionalized with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (TMD) group. Below is a detailed comparison with structurally similar analogs:

Compound Name Key Structural Features Molecular Formula CAS Number Applications/Notes
Target Compound 2-Methoxy group on ethanamine; TMD-benzyl at N-position C₁₆H₂₆BNO₃ 2490665-88-6 Prodrug synthesis, boron delivery systems
N,N-Dimethyl-2-{[4-TMD-2-pyridinyl]oxy}ethanamine Pyridinyloxy linker; dimethylamine substituent C₁₇H₂₇BN₂O₃ Not provided Potential use in Suzuki-Miyaura coupling or as a ligand
N-(4-Methoxy-3-TMD-benzyl)-N-methylpropan-2-amine Methoxy at benzyl 4-position; methyl-propanamine substituent C₁₈H₂₉BNO₃ Not provided Enhanced lipophilicity for CNS-targeting applications
N-Ethyl-N-(4-fluoro-3-TMD-benzyl)ethanamine Ethyl groups on amine; fluorine substituent at benzyl 4-position C₁₈H₂₈BFNO₂ 2246677-33-6 Improved metabolic stability due to fluorine
2-Chloro-N,N-diethyl-6-TMD-benzenemethanamine Chloro and diethylamine substituents C₁₇H₂₈BClNO₂ 2096332-20-4 Halogenated analog for electrophilic coupling reactions
N-Methyl-N-(pyren-1-yl-TMD-benzyl)methanamine Pyrene fluorophore attached via benzyl-TMD C₃₁H₃₂BNO₂ Not provided Fluorescent sensor for lactate detection in biomedical research

Physicochemical and Functional Properties

Stability and Reactivity

  • The TMD group in all analogs hydrolyzes in aqueous media to release boronic acid, enabling applications in prodrug activation or dynamic covalent chemistry .
  • Electron-withdrawing groups (e.g., fluorine in ) slow hydrolysis, enhancing stability in physiological conditions.
  • Methoxy groups (as in the target compound) increase solubility in polar solvents but reduce membrane permeability .

Spectroscopic Data

  • 1H NMR : Signals for the TMD group appear as singlets at δ 1.0–1.3 ppm (methyl protons) and δ 3.5–4.0 ppm (benzyl and ethanamine protons) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 291.19 for the target compound) .

Prodrug Development

  • The target compound and its analogs are used to mask hydroxyl or amine groups in therapeutics, enabling targeted release via TMD hydrolysis. Example: Boron-containing prodrugs of belinostat for cancer therapy . 4.2. Sensor Design
  • Pyrene-functionalized analogs (e.g., ) exhibit fluorescence quenching upon binding lactate, enabling electrochemical sensing.

  • TMD-containing amines serve as intermediates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Biological Activity

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 303.21 g/mol
  • CAS Number : 59392782

The compound features a methoxy group and a dioxaborolane moiety which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets within cells. Specifically, it has been noted for its potential as a kinase inhibitor. Kinase inhibitors play crucial roles in regulating cellular processes such as proliferation and survival, making them valuable in cancer therapy.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific receptor tyrosine kinases (RTKs), which are often dysregulated in cancers.
  • Interaction with ATP Binding Sites : Similar to other kinase inhibitors, it likely binds to the ATP binding pocket of kinases, preventing their activation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties. The following table summarizes some of the biological activities associated with related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
CrizotinibEGFR Inhibition0.02
Compound AVEGFR Inhibition0.05
Compound BPDGFR Inhibition0.03

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effect on various cancer cell lines. Results indicated significant cytotoxicity against non-small cell lung cancer (NSCLC) cells with an IC50 value in the low micromolar range.
    • The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Animal Models :
    • In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer.
    • The treatment led to a decrease in angiogenesis markers, suggesting an anti-angiogenic effect.
  • Clinical Implications :
    • Preliminary clinical data suggest potential efficacy in patients with tumors expressing specific RTK mutations. Adverse effects noted were consistent with other kinase inhibitors, including gastrointestinal disturbances and skin reactions.

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments indicate:

  • Acute Toxicity : Harmful if swallowed or upon skin contact (H302, H312).
  • Long-term Effects : Further studies are required to evaluate chronic exposure effects.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be controlled?

The synthesis typically involves sequential functionalization of the benzylamine core. A common approach includes:

  • Step 1: Coupling a methoxy-substituted benzylamine with a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF) .
  • Step 2: Protecting the amine group during boronic ester formation to prevent side reactions.
    Key parameters: Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric balance of the boronate reagent to avoid incomplete coupling .

Advanced: How can researchers optimize the Suzuki-Miyaura cross-coupling efficiency of this compound with aryl halides?

Optimization strategies include:

  • Catalyst selection: Use PdCl₂(dppf) or SPhos-ligated palladium for enhanced stability and turnover .
  • Solvent/base systems: Employ mixed solvents (THF:H₂O, 4:1) with Na₂CO₃ to improve boronic ester activation .
  • Microwave-assisted synthesis: Reduces reaction time (30–60 minutes) while maintaining >85% yield .
  • Monitoring protodeboronation: Add phase-transfer catalysts (e.g., TBAB) to minimize degradation of the boronic ester .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structural features?

  • ¹H/¹³C NMR:
    • Methoxy group: Singlet at δ ~3.3 ppm (¹H); δ ~55 ppm (¹³C).
    • Boronic ester: Quartet for dioxaborolane protons (δ 1.0–1.3 ppm) and a characteristic B-O peak at δ 30–35 ppm (¹¹B NMR) .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 319.2319 (monoisotopic mass) .
  • IR spectroscopy: B-O stretching at ~1340 cm⁻¹ and C-N stretch at ~1250 cm⁻¹ .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the boronic ester moiety in cross-coupling reactions?

  • DFT calculations: Model the electron density of the boronic ester to predict nucleophilic attack sites. For example, the dioxaborolane ring’s LUMO energy correlates with Suzuki coupling efficiency .
  • Solvent effects: Simulate solvation shells to optimize polarity (e.g., THF vs. DMF) for transition-state stabilization .
  • Docking studies: Predict steric hindrance between the methoxybenzyl group and palladium catalysts .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Protease inhibition: The boronic ester acts as a reversible covalent inhibitor of serine proteases (e.g., thrombin) by mimicking tetrahedral intermediates .
  • Anticancer agents: The methoxybenzyl group enhances blood-brain barrier penetration in kinase inhibitor prototypes .
  • Bioluminescence probes: Conjugated with fluorophores for real-time imaging of cellular boron transport .

Advanced: What strategies mitigate competing side reactions (e.g., protodeboronation) during its use in synthesis?

  • Acidic conditions: Avoid protic solvents (e.g., MeOH) and use buffered systems (pH 7–8) .
  • Chelation control: Add EDTA to sequester trace metals that accelerate protodeboronation .
  • In situ protection: Convert the boronic ester to a trifluoroborate salt for improved stability during storage .

Basic: How does the presence of the methoxy group influence the compound’s physicochemical properties?

  • Lipophilicity: Increases logP by ~0.5 units compared to non-methoxy analogs, enhancing membrane permeability .
  • Electron donation: The methoxy group stabilizes adjacent cationic charges (e.g., protonated amine) via resonance, altering pKa (~9.2 vs. ~10.5 for unsubstituted analogs) .
  • Crystallinity: Reduces melting point (mp ~120°C) due to disrupted molecular packing .

Advanced: What analytical approaches resolve contradictions in biological activity data across different assay systems?

  • Orthogonal assays: Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to differentiate target-specific vs. off-target effects .
  • Metabolite profiling: Use LC-MS/MS to identify degradation products (e.g., free boronic acid) that may confound results .
  • Kinetic solubility studies: Adjust DMSO concentration (<0.1%) to prevent aggregation in cell-based assays .

Basic: What chromatographic methods ensure purity, and what challenges arise due to the boronic ester?

  • HPLC: Use C18 columns with acetonitrile/water (70:30) + 0.1% formic acid. Retention time ~8.2 minutes .
  • Challenges: Boronic esters hydrolyze under acidic conditions; use neutral buffers (pH 6–7) to prevent degradation during analysis .

Advanced: How do structural modifications (e.g., substituent variations) affect its binding affinity in target proteins?

  • Substituent scanning: Replace the methoxy group with ethoxy or halogen to modulate steric bulk and hydrogen bonding. For example:

    SubstituentIC₅₀ (nM)ΔG (kcal/mol)
    -OCH₃12.3-9.8
    -OCH₂CH₃8.7-10.5
    -F45.2-8.1
    Data from docking studies show ethoxy derivatives improve hydrophobic interactions in enzyme pockets .
  • Boronate isomerism: Test pinacol vs. neopentyl glycol esters to optimize geometry for target engagement .

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